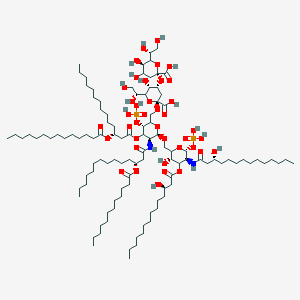
Fluvoxamina
Descripción general
Descripción
La fluvoxamina es un inhibidor selectivo de la recaptación de serotonina (ISRS) utilizado principalmente para tratar el trastorno depresivo mayor y el trastorno obsesivo-compulsivo. También se utiliza para trastornos de ansiedad como el trastorno de pánico, el trastorno de ansiedad social y el trastorno de estrés postraumático . La this compound se introdujo por primera vez en la práctica clínica en 1983 y desde entonces se ha utilizado ampliamente en varios países .
Aplicaciones Científicas De Investigación
La fluvoxamina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los mecanismos e interacciones de los ISRS.
Biología: Investigado por sus efectos en los sistemas de neurotransmisores y la unión a receptores.
Medicina: Extensamente estudiado por sus efectos terapéuticos en la depresión, la ansiedad y el trastorno obsesivo-compulsivo. .
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos antidepresivos.
Mecanismo De Acción
La fluvoxamina funciona como un inhibidor selectivo de la recaptación de serotonina inhibiendo el transportador de serotonina (SERT). Esto aumenta los niveles de serotonina en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica . Además, la this compound actúa como un agonista en los receptores sigma-1, que regulan la liberación de neurotransmisores como el glutamato, la dopamina y la norepinefrina . Este doble mecanismo contribuye a sus efectos antidepresivos y ansiolíticos .
Compuestos similares:
Sertralina: Otro ISRS con un mecanismo de acción similar pero un perfil de efectos secundarios diferente.
Fluoxetina: Conocido por su vida media más larga y diferentes propiedades farmacocinéticas.
Paroxetina: Inhibidor de la recaptación de serotonina más potente, pero con una mayor incidencia de síntomas de abstinencia.
Singularidad de la this compound: La this compound es única debido a su alta afinidad por los receptores sigma-1, lo que puede contribuir a sus efectos terapéuticos y perfil de efectos secundarios distintos . También es conocido por su perfil de efectos secundarios gastrointestinales relativamente favorable en comparación con otros ISRS .
Safety and Hazards
Fluvoxamine is harmful if swallowed and causes serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Direcciones Futuras
Fluvoxamine is being studied for its potential therapeutic role in COVID-19 . Increasing clinical data suggest that antidepressant use in early-stage subjects with COVID-19 might be associated with a reduced risk of intubation or death . Among the antidepressants, fluvoxamine is the most attractive drug for mild to moderate subjects with COVID-19 .
Análisis Bioquímico
Biochemical Properties
Fluvoxamine functions by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of this neurotransmitter. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A2, CYP3A4, and CYP2D6 . These interactions primarily involve the metabolism of fluvoxamine in the liver, where it undergoes oxidative demethylation. The compound also binds to serotonin transporters, inhibiting their function and leading to increased serotonin levels in the synaptic cleft .
Cellular Effects
Fluvoxamine influences various cellular processes, particularly those related to neurotransmission. It affects cell signaling pathways by increasing serotonin levels, which in turn modulate the activity of serotonin receptors on the cell surface . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as mood regulation, anxiety, and stress response . Additionally, fluvoxamine has been shown to inhibit the production of proinflammatory cytokines by downregulating the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway .
Molecular Mechanism
At the molecular level, fluvoxamine exerts its effects by binding to serotonin transporters and inhibiting their reuptake function . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Fluvoxamine also interacts with sigma-1 receptors, which play a role in neuroprotection and modulation of cellular stress responses . These interactions can lead to changes in gene expression and enzyme activity, contributing to the therapeutic effects of fluvoxamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluvoxamine can vary over time. The compound is relatively stable, with a half-life of approximately 15 hours . Over extended periods, fluvoxamine has been observed to maintain its efficacy in modulating serotonin levels and reducing symptoms of depression and anxiety . Long-term studies have shown that fluvoxamine can lead to sustained improvements in mood and cognitive function, although some side effects such as gastrointestinal disturbances may persist .
Dosage Effects in Animal Models
In animal models, the effects of fluvoxamine vary with dosage. Low to moderate doses have been shown to effectively reduce symptoms of anxiety and depression without significant adverse effects . Higher doses can lead to toxic effects, including increased risk of seizures and gastrointestinal disturbances . The therapeutic window for fluvoxamine is relatively narrow, necessitating careful dosage adjustments to avoid toxicity while maximizing therapeutic benefits .
Metabolic Pathways
Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation mediated by cytochrome P450 enzymes . The major metabolite, fluvoxamine acid, is formed through a two-step process involving CYP2D6 and alcohol dehydrogenase . Other metabolites include those formed by the removal or substitution of the amino group, involving CYP1A2 . These metabolic pathways ensure the efficient clearance of fluvoxamine from the body, with less than 4% of the parent compound excreted unchanged in the urine .
Transport and Distribution
After oral administration, fluvoxamine is well absorbed and widely distributed throughout the body . It is highly protein-bound, with approximately 77-80% of the drug bound to plasma proteins . Fluvoxamine is transported across cell membranes primarily through passive diffusion, although specific transporters may also play a role . The compound is distributed to various tissues, including the brain, where it exerts its therapeutic effects .
Subcellular Localization
Fluvoxamine is localized primarily in the cytoplasm and nucleus of cells . It interacts with sigma-1 receptors located on the endoplasmic reticulum and nuclear envelope, modulating cellular stress responses and autophagy . The compound also affects the nucleocytoplasmic transport of transcription factors such as TFEB, which play a role in regulating autophagy and lysosomal function . These subcellular interactions contribute to the overall therapeutic effects of fluvoxamine.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fluvoxamina se sintetiza mediante un proceso de varios pasos. Un método común implica la reacción de 5-metoxi-1-[4-(trifluorometil)fenil]pentan-1-ona con hidroxilamina para formar la oxima. Este intermedio luego reacciona con 2-cloroetanamina para producir this compound .
Métodos de producción industrial: La producción industrial de this compound a menudo emplea un método de síntesis en un solo recipiente. Esto implica la reacción de 5-metoxi-1-[4-(trifluorometil)fenil]pentan-1-ona con hidroxilamina y la posterior reacción con 2-cloroetanamina en presencia de un solvente adecuado . El producto se purifica luego mediante cristalización u otras técnicas de separación.
Análisis De Reacciones Químicas
Tipos de reacciones: La fluvoxamina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar el metabolito ácido de this compound.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: A menudo se emplean nucleófilos fuertes como el hidruro de sodio o el terc-butóxido de potasio.
Productos principales:
Oxidación: Metabolito ácido de this compound.
Reducción: Formas reducidas de this compound, aunque menos comunes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.
Fluoxetine: Known for its longer half-life and different pharmacokinetic properties.
Paroxetine: More potent serotonin reuptake inhibitor but with a higher incidence of withdrawal symptoms.
Uniqueness of Fluvoxamine: Fluvoxamine is unique due to its high affinity for sigma-1 receptors, which may contribute to its distinct therapeutic effects and side effect profile . It is also known for its relatively favorable gastrointestinal side effect profile compared to other SSRIs .
Propiedades
IUPAC Name |
2-[[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860673 | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.34e-03 g/L | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61718-81-8, 54739-18-3 | |
| Record name | 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[({5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}amino)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 122.5 °C | |
| Record name | Fluvoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)










![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)

